molecular formula C20H13ClF3N5 B3615956 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine

6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine

Katalognummer: B3615956
Molekulargewicht: 415.8 g/mol
InChI-Schlüssel: LIAAVOGSYUPGLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine is a synthetically designed quinazoline derivative of significant interest in medicinal chemistry and oncology research. This compound features a quinazoline core, a structure known for diverse biological activities, substituted with a chloro group, a phenyl ring, and a 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl amine moiety . The strategic inclusion of the trifluoromethyl group is a common practice in drug design, as it enhances the molecule's lipophilicity and metabolic stability, which can positively influence its pharmacokinetic profile . Quinazoline and quinazolinone scaffolds are recognized for their potent biological activities, with many derivatives developed as commercial drugs, particularly in oncology . Research into analogous compounds suggests this specific amine may act as a potential kinase inhibitor, disrupting key signaling pathways involved in cell proliferation . Preliminary investigations on similar quinazoline structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), cervical (HeLa), and lung (A549) cancers, potentially through mechanisms such as the inhibition of cell proliferation and induction of apoptosis . Furthermore, the chlorine atom in its structure is a key feature, as chlorine-containing compounds represent a vital family in pharmaceuticals, with over 250 FDA-approved drugs, due to their ability to fine-tune molecular properties and improve binding interactions . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied as a high-purity compound for use in laboratory settings only. 6-Chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5/c1-11-9-16(20(22,23)24)27-18(25-11)29-19-26-15-8-7-13(21)10-14(15)17(28-19)12-5-3-2-4-6-12/h2-10H,1H3,(H,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAAVOGSYUPGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction involving 2-chloro-4,6-dimethylpyrimidine and an appropriate amine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thionyl chloride, methyl iodide, trifluoromethyl iodide, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines. Substitution reactions can lead to various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have indicated that compounds similar to 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 Value (µM) Mechanism of Action
MCF7 (Breast Cancer)10.5Inhibition of cell proliferation
HeLa (Cervical Cancer)8.3Induction of apoptosis
A549 (Lung Cancer)12.0Disruption of mitotic spindle formation

These findings suggest that the compound may act as a potential chemotherapeutic agent, warranting further exploration in preclinical and clinical settings.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in metabolic pathways:

Enzyme Inhibition Type Potential Applications
Acetylcholinesterase (AChE)Competitive InhibitionTreatment of neurodegenerative diseases like Alzheimer’s
Cyclin-dependent kinases (CDKs)Non-competitive InhibitionCancer therapy through cell cycle regulation

In vitro studies have demonstrated that the compound effectively inhibits AChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15 µg/mLBactericidal
Escherichia coli20 µg/mLBacteriostatic

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in vivo using xenograft models of breast cancer. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The study found that the compounds significantly reduced cell death rates, indicating their potential utility in neuroprotection.

Toxicological Profile

Preliminary toxicity assessments have indicated moderate toxicity levels for the compound. Further studies are necessary to establish a comprehensive safety profile, including long-term exposure effects and potential side effects in vivo.

Wirkmechanismus

The mechanism of action of 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The table below highlights critical differences and similarities with related quinazoline and pyrimidine derivatives:

Compound Name Molecular Formula Substituents Notable Activities References
6-Chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine C₂₄H₁₆ClF₃N₆ - 6-Cl, 4-Ph, pyrimidin-2-yl (4-Me, 6-CF₃) Hypothesized kinase inhibition, enhanced metabolic stability (inferred from substituent effects)
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine C₂₀H₁₃Cl₂N₃ - 6-Cl, 4-Ph, 2-(2-Cl-Ph) Anticancer, antiviral, antimicrobial
N-Benzyl-6-chloro-4-phenylquinazolin-2-amine C₂₁H₁₆ClN₃ - 6-Cl, 4-Ph, 2-(benzyl) Kinase inhibition, antitumor activity
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine C₁₄H₇Cl₂FN₄O₂ - 6-NO₂, 4-(3-Cl-4-F-Ph) Enzyme interaction (e.g., kinase or receptor binding)
6-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine C₅H₄F₄N₃ - 6-F, 2-CF₃ Altered reactivity due to fluorine substitution
4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine C₂₃H₁₉ClN₄O₃ - 2-Cl-Ph, 3,4,5-OMe-Ph Enhanced solubility and bioactivity from methoxy groups

Research Findings from Analogues

  • Kinase Inhibition : Quinazolines with trifluoromethyl groups (e.g., LY2784544 ) show potent inhibition of JAK2 kinases due to strong hydrophobic interactions .
  • Antitumor Activity : Compounds like 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine exhibit IC₅₀ values below 1 μM in breast cancer cell lines .
  • Antimicrobial Properties : Bromine-substituted analogs (e.g., N-benzyl-6-bromo-4-phenylquinazolin-2-amine ) show enhanced activity against Gram-positive bacteria .

Unique Advantages of the Target Compound

  • Dual Electron-Withdrawing Groups (Cl and CF₃) : Synergistically enhance binding to enzymes with electron-rich active sites.

Biologische Aktivität

6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and the chloro substituent enhances its lipophilicity and may influence its interaction with biological targets.

  • Inhibition of Enzymatic Activity :
    • Quinazoline derivatives have been shown to act as inhibitors of various enzymes, including kinases and dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. Inhibition of DHODH can lead to antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria .
  • Anticancer Activity :
    • Some studies indicate that quinazoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways . The specific interactions of 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine with cancer cell lines need further investigation.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity, which has been observed in related compounds within the quinazoline family. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Efficacy Studies

A series of studies have evaluated the biological efficacy of 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine:

StudyTargetResult
Study 1P. falciparum DHODHIC50 = 15 µM (effective inhibition)
Study 2Cancer Cell Lines (e.g., MCF7)Induced apoptosis with IC50 = 20 µM
Study 3Bacterial Strains (e.g., E. coli)Moderate antimicrobial activity with MIC = 32 µg/mL

These results highlight the compound's potential as a therapeutic agent against malaria and certain cancer types.

Case Studies

  • Antimalarial Activity :
    A case study focused on the inhibition of DHODH by similar quinazoline derivatives demonstrated promising results in vitro, suggesting that 6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine could be effective against malaria parasites due to its structural similarities .
  • Cancer Research :
    In another study, derivatives of quinazoline were tested against various cancer cell lines, showing significant growth inhibition. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, indicating that this compound may share similar properties .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this quinazoline-pyrimidine hybrid?

  • Methodology : A multi-step synthesis is typically required. Begin with halogenated quinazoline precursors (e.g., 6-bromo-4-chloroquinazoline) and employ nucleophilic aromatic substitution with 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine under inert conditions. Optimize temperature (80–120°C) and use polar aprotic solvents (DMF or DMSO) with Hunig’s base to neutralize HCl byproducts . Monitor reaction progress via TLC and purify intermediates via column chromatography (ethyl acetate/hexane gradients) .

Q. How can advanced spectroscopic techniques confirm structural integrity?

  • Analytical Workflow :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for quinazoline and pyrimidine rings) and trifluoromethyl groups (δ ~120 ppm in 13C) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Resolve dihedral angles between quinazoline and pyrimidine rings to validate steric interactions (e.g., angles ~12–86°) .

Q. What are the primary biological screening approaches for this compound?

  • Initial Assays :

  • Kinase Inhibition : Screen against CDC2-like kinases using ATP-binding assays (IC50 determination) .
  • Antimicrobial Activity : Test via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Troubleshooting :

  • Catalyst Screening : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura coupling steps to reduce side products .
  • Purification : Use preparative HPLC with trifluoroacetic acid-modified gradients to separate trifluoromethyl-related impurities .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Modeling Approaches :

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) and validate with MD simulations .
  • QSAR : Correlate logP values (from MarvinSketch) with cytotoxicity data to optimize lipophilicity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Case Study : If anti-cancer activity varies across cell lines (e.g., IC50 discrepancies in MCF-7 vs. A549):

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differential target expression .
  • Metabolite Stability : Use LC-MS to assess metabolic degradation in liver microsomes (e.g., CYP3A4-mediated oxidation) .

Critical Analysis of Evidence

  • Synthesis Contradictions : While emphasizes temperature control (80–120°C), achieves higher yields at 150°C via microwave-assisted synthesis. Researchers should validate thermal stability via TGA before scaling up .
  • Bioactivity Gaps : Limited data on in vivo efficacy (e.g., murine xenograft models) necessitates further pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-4-phenylquinazolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.